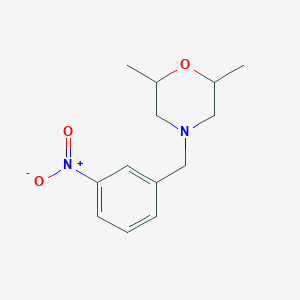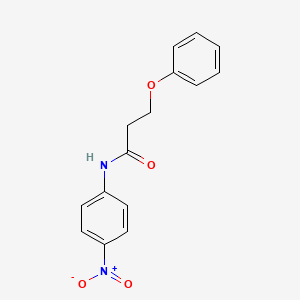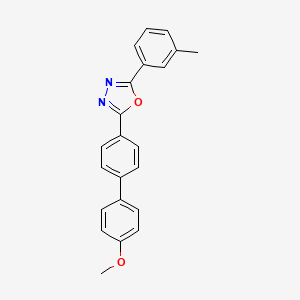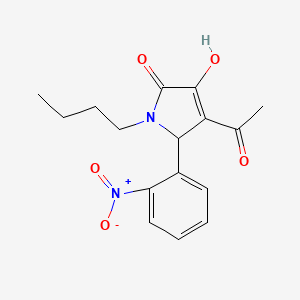![molecular formula C11H14N2O5S2 B5228423 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid, commonly known as Thapsigargin, is a natural compound that is extracted from the roots of the Mediterranean plant Thapsia garganica. Thapsigargin is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for the transport of calcium ions into the endoplasmic reticulum. This inhibition leads to a depletion of calcium ions in the endoplasmic reticulum, which triggers a series of downstream effects that are of great interest to scientific researchers.
作用机制
Thapsigargin inhibits the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump by binding to the pump's calcium-binding site. This prevents the pump from transporting calcium ions into the endoplasmic reticulum, leading to a depletion of calcium ions in this organelle. This depletion triggers the unfolded protein response (UPR), a cellular stress response that is activated when the endoplasmic reticulum is overloaded with unfolded or misfolded proteins. The UPR leads to the activation of a series of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects
Thapsigargin has a number of biochemical and physiological effects on cells. In addition to its ability to induce apoptosis, thapsigargin has been shown to modulate the activity of a number of enzymes and ion channels. For example, thapsigargin has been shown to inhibit the activity of the plasma membrane Ca2+-ATPase (PMCA), which is responsible for the transport of calcium ions out of the cell. Thapsigargin has also been shown to activate the transient receptor potential (TRP) channels, which are involved in the regulation of calcium signaling in cells.
实验室实验的优点和局限性
Thapsigargin is a highly potent and specific inhibitor of the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump, making it a useful tool for researchers studying calcium signaling in cells. However, thapsigargin is also a toxic compound that can cause cell death at high concentrations. This toxicity can limit the use of thapsigargin in certain experimental settings. In addition, thapsigargin is a complex molecule that is difficult to synthesize, which can make it expensive to obtain for laboratory experiments.
未来方向
There are several future directions for research on thapsigargin. One area of interest is the development of thapsigargin analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the identification of novel targets of thapsigargin, which may lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, research on the mechanism of action of thapsigargin may provide insights into the regulation of calcium signaling in cells, which has important implications for a wide range of physiological processes.
合成方法
Thapsigargin is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound. One of the most common methods involves the isolation of thapsigargin from the roots of Thapsia garganica. Another method involves the synthesis of thapsigargin from simpler starting materials, such as 3-methyl-2-cyclohexen-1-one.
科学研究应用
Thapsigargin has been the subject of extensive scientific research due to its ability to modulate calcium signaling in cells. This compound has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, making it a promising candidate for cancer therapy. In addition, thapsigargin has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c12-10(14)9-5-8(6-19-9)20(17,18)13-3-1-7(2-4-13)11(15)16/h5-7H,1-4H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNIGPPQHEIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)

![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)